molecular formula C25H20ClNO5 B4563402 (4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one

(4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one

Cat. No.: B4563402
M. Wt: 449.9 g/mol
InChI Key: SIPHWAPWUGNPKL-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxyphenoxy group, and an oxazole ring

Scientific Research Applications

(4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the oxazole intermediate.

    Attachment of the methoxyphenoxy group: This can be done through an etherification reaction, where a methoxyphenol reacts with an appropriate leaving group on the oxazole intermediate.

    Final assembly: The final step involves the formation of the methylene bridge, which can be achieved through a condensation reaction between the intermediate and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

    Condensation: It can participate in condensation reactions to form larger molecules or polymers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used depending on the type of substitution reaction.

    Condensation: Aldehydes, ketones, and acid chlorides are commonly used in condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines. Substitution reactions can lead to a variety of derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of (4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one is unique due to its complex structure, which allows for a wide range of chemical reactions and potential applications. Its combination of functional groups and the presence of the oxazole ring make it a versatile compound in scientific research.

Properties

IUPAC Name

(4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO5/c1-29-21-3-2-4-22(16-21)31-14-13-30-20-11-5-17(6-12-20)15-23-25(28)32-24(27-23)18-7-9-19(26)10-8-18/h2-12,15-16H,13-14H2,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPHWAPWUGNPKL-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one
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(4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one
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(4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one
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(4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one
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(4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one

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